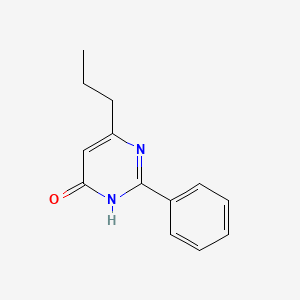

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Description

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a phenyl group at the 2-position and a propyl substituent at the 6-position of its heterocyclic core. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its dihydropyrimidinone scaffold is structurally analogous to bioactive molecules, making it a versatile precursor for modulating biological activity through further functionalization. The compound’s molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol, and it is commercially available in varying quantities (e.g., 100 mg to 1 g) for research purposes .

Properties

IUPAC Name |

2-phenyl-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSOVLHLLUQZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components:

- Aromatic aldehyde (e.g., benzaldehyde)

- Propyl acetoacetate (to introduce the propyl group at position 6)

- Urea or derivatives

Procedure:

- Mix the aldehyde, β-ketoester, and urea in a suitable solvent (commonly ethanol or water).

- Add a catalyst (acidic or basic) to facilitate the reaction.

- Reflux the mixture for a specified duration, typically ranging from 30 minutes to several hours.

- Isolate the product via filtration and recrystallization.

Research Findings:

- The reaction proceeds efficiently under reflux conditions, with yields often exceeding 70–85%.

- Catalysts such as heterogenous acids (e.g., montmorillonite KSF, silica-sulfuric acid), metal catalysts (e.g., Fe(III) salts), or even green catalysts like phosphate fertilizers have been employed to enhance yields and reduce reaction times.

Green Synthesis Using Heterogeneous Catalysts

Recent advancements focus on environmentally benign catalysts, such as phosphate-based catalysts, to promote the synthesis under milder conditions.

Catalysts Used:

- Mono-ammonium phosphate (MAP)

- Di-ammonium phosphate (DAP)

- Tripolyphosphate (TSP)

- Natural materials like powdered cuttlebone

Preparation Protocol:

- Dissolve the catalyst (e.g., 3 mol% MAP) in ethanol.

- Add aldehyde, propyl acetoacetate, and urea.

- Reflux under stirring, monitoring progress via TLC.

- Filter off the catalyst, evaporate the solvent, and purify by recrystallization.

Research Data:

| Catalyst | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| MAP | 20–30 min | 85–90 | Recyclable, eco-friendly |

| DAP | 25–35 min | 80–88 | Reusable over multiple cycles |

| TSP | 22–28 min | 83–89 | Cost-effective |

These catalysts significantly reduce reaction times and facilitate product recovery, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction process, often reducing reaction times to minutes while maintaining high yields.

Procedure:

- Mix reactants with an appropriate catalyst in a microwave-safe vessel.

- Subject the mixture to microwave irradiation at 600–800 W for 3–10 minutes.

- Cool, filter, and purify the product.

Advantages:

- Short reaction times (less than 10 minutes)

- High yields (up to 90%)

- Reduced energy consumption

Research Findings:

- Microwave-assisted synthesis has been successfully employed with phosphate catalysts, yielding This compound efficiently.

Solvent-Free and Eco-Friendly Methods

Some protocols utilize solvent-free conditions, further enhancing sustainability.

Methodology:

- Mix all reactants directly.

- Heat the mixture under reflux or using microwave irradiation.

- Isolate the product after cooling.

Research Data:

| Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Solvent-free, microwave | 5–8 min | 85–92 | Highly eco-friendly |

Data Summary and Comparative Table

| Method | Catalyst / Reagent | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Biginelli reaction | Acidic catalyst (e.g., HCl) | Ethanol | 2–4 hours | 70–85 | Long reaction times, classical approach |

| Green catalyst (phosphate fertilizers) | MAP, DAP, TSP | Ethanol | 20–35 min | 80–90 | Recyclable, eco-friendly, high efficiency |

| Microwave-assisted with phosphate | MAP, DAP, TSP | Ethanol | 3–10 min | 85–92 | Rapid synthesis, high yields |

| Solvent-free microwave | None or phosphate catalysts | None | 5–8 min | 85–92 | Environmentally benign, high efficiency |

Notes on the Synthesis of Specific Derivative

The synthesis of This compound specifically involves selecting an aldehyde with a phenyl group and a propyl-substituted β-ketoester. The general protocols are adaptable, with modifications in reactant ratios and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce the corresponding saturated analogs of the compound.

Scientific Research Applications

Chemistry

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one serves as a versatile intermediate in organic synthesis. It facilitates the construction of complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acids or ketones |

| Reduction | H₂ (Pd/C) | Saturated analogs |

| Substitution | Alkyl halides | Modified derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Antiviral Activity: Studies suggest it may inhibit viral replication.

- Antitumor Activity: Preliminary investigations indicate its potential as a lead compound for developing anti-cancer drugs, particularly for glioma treatment.

The molecular mechanisms behind these activities involve interactions with specific enzymes and receptors, which can modulate cellular processes.

Medicine

In pharmacological research, this compound is being explored as a scaffold for new drug development. Its applications include:

- Cardiovascular Diseases: Potential use in treating hypertension due to its calcium channel blocking properties.

- Cancer Therapy: As a lead compound in developing novel anti-tumor agents.

Case studies have demonstrated promising results in preclinical trials where derivatives of this compound exhibited significant anti-tumor effects.

Industry

The unique properties of this compound make it suitable for applications in materials science. It is used in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary, but they often involve the regulation of key biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one with analogous dihydropyrimidinone and pyridopyrimidinone derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Note: Molecular weights marked with () are estimates based on structural formulas.*

Structural and Functional Differences

Core Modifications: The target compound features a dihydropyrimidinone core, whereas analogues like those in and incorporate a pyrido[1,2-a]pyrimidinone scaffold.

Substituent Effects: Electron-Donating Groups: The 4-aminophenyl substituent in the compound from introduces polarity, improving solubility in aqueous media compared to the hydrophobic phenyl group in the target compound . Halogenated Groups: The 4-chlorobenzylamino group in increases lipophilicity and may enhance membrane permeability, a critical factor in antimicrobial activity . Piperazinyl/Diazepanyl Groups: Substituents in pyridopyrimidinones () contribute to CNS activity by mimicking neurotransmitters or interacting with GPCRs .

Molecular Weight Trends :

- The target compound (214.27 g/mol) is smaller than pyrido-fused derivatives (e.g., ~407–464 g/mol), which may limit its bioavailability but enhance synthetic versatility .

Biological Activity

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

This compound exhibits significant interaction with various enzymes and proteins. It has been shown to influence metabolic pathways by modulating enzyme activity, which can lead to either inhibition or activation of specific biochemical processes.

Table 1: Summary of Biochemical Interactions

| Biomolecule | Type of Interaction | Effect |

|---|---|---|

| Enzymes | Inhibition/Activation | Alters metabolic pathways |

| Proteins | Binding | Modulates cellular functions |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Current studies suggest that it may act on multiple cellular targets, influencing signaling pathways and gene expression.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for determining its bioavailability and therapeutic efficacy. Research is ongoing to elucidate these properties fully.

Cellular Effects

In laboratory settings, this compound has demonstrated the ability to modulate cellular processes significantly. Its influence on cell signaling pathways and gene expression indicates potential roles in various physiological responses .

Case Study: Anticancer Activity

Recent studies have highlighted the potential of this compound as a lead compound for anticancer drug development. In vivo studies have shown promising results against glioma models, suggesting its utility in cancer therapeutics.

Comparison with Similar Compounds

When compared to other dihydropyrimidinones, such as 2,6-dimethyl-3,4-dihydropyrimidin-4-one, this compound exhibits unique chemical properties owing to its phenyl and propyl substituents. These structural differences can significantly influence its reactivity and biological activity .

Table 2: Structural Comparison of Dihydropyrimidinones

| Compound | Substituents | Notable Activity |

|---|---|---|

| This compound | Phenyl & Propyl | Anticancer activity |

| 2,6-Dimethyl-3,4-dihydropyrimidin-4-one | Methyl Groups | Antimicrobial properties |

Applications in Research and Medicine

The versatility of this compound extends across various fields:

- Chemistry : Acts as an intermediate in organic synthesis.

- Biology : Investigated for antimicrobial and antiviral properties.

- Medicine : Explored as a candidate for new pharmaceuticals targeting cardiovascular diseases and cancer.

- Industry : Utilized in developing advanced materials due to its unique chemical properties.

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A common procedure involves refluxing aldehyde (e.g., 4-methoxybenzaldehyde), β-ketoester (e.g., acetylacetone), and urea derivatives in a solvent system (e.g., n-heptane-toluene) with Lewis acid catalysts like ZnCl₂. Reaction completion is monitored via TLC, followed by filtration and recrystallization . Yield optimization requires adjusting catalyst concentration, solvent polarity, and temperature to minimize side reactions (e.g., dimerization) .

Q. What purification methods are recommended for isolating this compound from crude mixtures?

Recrystallization using solvent systems like acetic acid/water (1:1) or ethanol/water is effective for removing unreacted starting materials and by-products. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns phenyl and propyl substituents via aromatic proton signals (δ 7.2–7.6 ppm) and alkyl chain resonances (δ 0.8–2.5 ppm).

- MS (ESI/HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. What safety protocols are essential during synthesis and handling?

Use fume hoods for volatile solvents (e.g., toluene). Avoid inhalation/contact with ZnCl₂ (corrosive) and chlorinated intermediates. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields or by-product formation?

Employ a factorial design of experiments (DoE) to test variables: catalyst type (e.g., FeCl₃ vs. ZnCl₂), solvent polarity (toluene vs. DMF), and stoichiometry. Kinetic studies (e.g., in-situ FTIR) identify rate-limiting steps, while quenching experiments isolate intermediates for mechanistic insights .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Cross-validate results using orthogonal methods. For example, discrepancies in melting points may arise from polymorphic forms—analyze via XRD. Conflicting NMR data could indicate solvent-dependent shifts; re-run spectra in deuterated DMSO or CDCl₃ for comparison .

Q. What strategies are used to evaluate the biological activity of this compound and its analogs?

- In vitro assays: Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays.

- SAR studies: Modify substituents (e.g., replacing phenyl with fluorophenyl) to assess effects on bioactivity. Docking studies predict binding interactions with target proteins (e.g., DHFR) .

Q. How can computational methods aid in designing analogs with improved pharmacokinetic properties?

Use QSAR models to correlate structural features (e.g., logP, polar surface area) with solubility or metabolic stability. Molecular dynamics simulations predict membrane permeability, guiding the synthesis of analogs with balanced hydrophilicity .

Q. What are the challenges in achieving aqueous solubility for this compound, and how can they be mitigated?

The hydrophobic phenyl and propyl groups limit solubility. Strategies include:

Q. How can degradation pathways be studied to ensure compound stability under storage conditions?

Conduct forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) and analyze products via LC-MS. Stabilizers like antioxidants (BHT) or inert storage atmospheres (N₂) prevent oxidative decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.